molecular formula C33H57N5O5 B12102164 Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

Cat. No.: B12102164
M. Wt: 603.8 g/mol
InChI Key: JFHZXDZUXGBFAQ-UHFFFAOYSA-N
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Description

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate (CAS: 196604-48-5), also known as acetyl dipeptide-1 cetyl ester or Calmosensine, is a synthetic peptide derivative widely used in cosmetic formulations for its anti-aging properties . Its molecular formula is C₃₃H₅₇N₅O₅, with a molecular weight of 603.84 g/mol and a density of 1.12±0.1 g/cm³ . The compound features:

  • A hexadecyl (cetyl) ester group enhancing lipid solubility for topical delivery.
  • An acetylated tyrosine residue (4-hydroxyphenyl group) contributing to antioxidant activity.
  • A guanidino group from arginine, facilitating interactions with skin proteins.

Notably, it exhibits low water solubility (6.0×10⁻⁴ g/L at 25°C), necessitating formulation in lipid-based cosmetic products .

Properties

IUPAC Name

hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHZXDZUXGBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyl dipeptide-1 cetyl ester involves the coupling of acetic acid and cetyl alcohol with the amino acids arginine and tyrosine. The process typically requires the use of coupling agents and protecting groups to ensure the correct sequence and structure of the peptide . The reaction conditions often include controlled temperature and pH levels to optimize the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of acetyl dipeptide-1 cetyl ester is scaled up using automated solid-phase peptide synthesis techniques. This method allows for the efficient and reproducible production of large quantities of the peptide . The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetyl dipeptide-1 cetyl ester primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bond and the release of the constituent amino acids . Esterification reactions involve the formation of the ester bond between the carboxyl group of acetic acid and the hydroxyl group of cetyl alcohol .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Esterification: Acid catalysts, such as sulfuric acid, and alcohols.

Major Products Formed:

    Hydrolysis: Arginine, tyrosine, acetic acid, and cetyl alcohol.

    Esterification: Acetyl dipeptide-1 cetyl ester.

Scientific Research Applications

Anticancer Activity

Research has indicated that Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Anticancer Evaluation

  • Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects against these cell lines .

Drug Delivery Systems

Due to its amphiphilic nature, this compound is being explored as a vehicle for targeted drug delivery. The hexadecyl chain aids in encapsulating hydrophobic drugs, while the polar head groups facilitate interaction with biological membranes.

Applications in Nanocarriers

  • Formulation of Liposomes : Hexadecyl derivatives are being investigated for use in liposomal formulations that enhance the bioavailability of poorly soluble drugs.
  • Targeted Therapy : Modifications can be made to improve targeting to specific tissues or tumors, potentially reducing side effects associated with conventional therapies.

Biochemical Research

The compound's unique structure allows it to serve as a tool in biochemical assays. It can be utilized to study protein interactions or as a substrate in enzyme assays, particularly those involving amino acid modifications.

Example Application

  • Researchers have used derivatives of this compound to probe the activity of specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential inhibitors .

Safety and Toxicity Studies

Preliminary studies on the safety profile of this compound suggest that it exhibits low toxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety for clinical applications.

Toxicity Assessment Methodologies

  • In Vivo Studies : Assessing the compound's effects on animal models to determine adverse effects and therapeutic windows.
  • Cytotoxicity Tests : Evaluating the impact on non-cancerous cell lines to ensure selectivity towards cancer cells.

Comparison with Similar Compounds

L-Tyrosyl-L-Arginine (Kyotorphin)

Structure : Tyr-Arg dipeptide (C₁₄H₂₁N₅O₄) lacking the hexadecyl ester and acetylation .
Key Differences :

Property Acetyl Dipeptide-1 Cetyl Ester L-Tyrosyl-L-Arginine
Molecular Weight 603.84 g/mol 323.35 g/mol
Solubility Lipid-soluble Water-soluble
Functional Groups Acetyl, hexadecyl ester Free amino and carboxyl
Application Cosmetic anti-aging Analgesic (kyotorphin analog)

Functional Insight : The absence of the hexadecyl ester in L-tyrosyl-L-arginine limits its skin permeability, restricting its use to systemic applications like pain relief .

Dalargin (Tyr-d-Ala-Gly-Phe-Leu-Arg)

Structure : A hexapeptide (C₃₄H₅₀N₁₀O₈) with opioid receptor-binding motifs, including a D-alanine residue and leucine .
Key Differences :

Property Acetyl Dipeptide-1 Cetyl Ester Dalargin
Molecular Weight 603.84 g/mol 722.81 g/mol
Target Skin proteins µ-opioid receptor (analgesic)
Bioactivity Antioxidant, anti-aging Pain modulation
Formulation Topical Injectable or oral

Functional Insight : Dalargin’s complex structure enables receptor-specific interactions, whereas the acetyl dipeptide’s simplicity prioritizes stability in cosmetic matrices .

Ac-RYYRWK-NH₂ (NOP Receptor Agonist)

Structure : A hexapeptide (C₄₅H₆₃N₁₃O₉) with multiple tyrosine and arginine residues .
Key Differences :

Property Acetyl Dipeptide-1 Cetyl Ester Ac-RYYRWK-NH₂
Molecular Weight 603.84 g/mol 986.13 g/mol
Target Collagen/elastin NOP receptor (neurological)
Solubility Lipid-soluble Moderate water solubility
Application Cosmetics Research tool (neuroscience)

Functional Insight : The tyrosine-rich backbone of Ac-RYYRWK-NH₂ supports receptor binding, contrasting with the acetyl dipeptide’s focus on structural reinforcement in skin .

(2S)-5-(diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid hydrochloride

Structure : A modified arginine derivative with a dodecoxy chain (C₁₂H₂₅O) instead of hexadecyl .
Key Differences :

Property Acetyl Dipeptide-1 Cetyl Ester Dodecoxy Analog
Alkyl Chain Length C16 (hexadecyl) C12 (dodecoxy)
Molecular Weight 603.84 g/mol 453.06 g/mol
LogP ~5 (estimated) 4.97

Biological Activity

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate, a compound with a complex structure, has garnered attention in recent research for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is classified as an acetamido derivative with a hexadecyl chain, which contributes to its lipophilicity. Its structure can be represented as follows:

C24H42N4O4\text{C}_{24}\text{H}_{42}\text{N}_4\text{O}_4

This structural complexity allows it to interact with various biological systems, enhancing its therapeutic potential.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A comparative study of related compounds showed that those with hydroxyl groups, like the one in this compound, demonstrated enhanced radical scavenging abilities .

2. Analgesic Activity

The analgesic potential of derivatives containing the acetamido group has been documented extensively. A study on related compounds highlighted their effectiveness in pain management without the hepatotoxic effects commonly associated with traditional analgesics like acetaminophen . The specific compound this compound was predicted to exhibit similar analgesic properties based on its structural analogs.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit certain kinases involved in cancer progression has been noted, as well as its potential to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced pain and inflammation.
  • Interaction with Receptors : It is hypothesized that the compound interacts with G-protein coupled receptors (GPCRs), which are critical in pain perception and other physiological responses.
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in oxidative stress response and apoptosis.

Case Study 1: Analgesic Efficacy

A double-blind study assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an effective analgesic agent .

Case Study 2: Antioxidant Activity

In vitro studies evaluated the antioxidant capacity of this compound against various free radicals. The results demonstrated a strong correlation between concentration and radical scavenging activity, suggesting its potential application in formulations aimed at reducing oxidative damage .

Data Tables

Activity TypeMechanismReference
AntioxidantRadical scavenging
AnalgesicGPCR modulation
AnticancerKinase inhibition

Q & A

Basic Research Questions

Q. How can the molecular structure of Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate be confirmed spectroscopically?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR to identify backbone protons and carbons. Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the 4-hydroxyphenyl ring (δ ~6.8–7.2 ppm) and acetamido group (δ ~2.0 ppm for CH3, δ ~8.1 ppm for NH). The diaminomethylideneamino group may show broad NH signals (δ ~6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., ESI+ for [M+H]+ or [M+Na]+ ions). Fragmentation patterns can validate the hexadecyl chain and amide linkages .

Q. What chromatographic techniques are recommended for purity assessment?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor at 254 nm for aromatic groups (4-hydroxyphenyl) and 210 nm for amide bonds. Include a diode array detector (DAD) to assess peak homogeneity .
  • Chiral Chromatography : If stereocenters are present (e.g., 2S configuration in the pentanoate backbone), employ chiral columns (e.g., CHIRALPAK AS) with hexane/isopropanol mobile phases to resolve enantiomers .

Advanced Research Questions

Q. How can the synthesis of the diaminomethylideneamino moiety be optimized to avoid side reactions?

  • Methodological Answer :

  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the guanidine-like diaminomethylideneamino group during coupling steps. Deprotect with trifluoroacetic acid (TFA) or piperidine, respectively .
  • Coupling Reagents : Employ HATU or EDC/HOBt for amide bond formation between the propanoyl and pentanoate segments. Monitor reaction progress via TLC (silica gel, ninhydrin staining for free amines) .

Q. What experimental strategies mitigate hydrolytic degradation of the hexadecyl ester under storage conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests at varying pH (2–10), temperatures (4°C, 25°C, 40°C), and humidity levels (0–75% RH). Use HPLC to quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Formulation : Store lyophilized samples under inert gas (N2/Ar) at -20°C. For solutions, use anhydrous DMSO or ethanol to minimize water-mediated hydrolysis .

Q. How can the compound's interaction with lipid bilayers be assessed, given its hexadecyl chain?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures of lipid bilayers (e.g., DPPC) with/without the compound to evaluate membrane incorporation .
  • Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to assess changes in membrane fluidity upon compound insertion .

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